molecular formula C15H13N3S B377809 4-pyridin-4-yl-2-sulfanylidene-5,6,7,8-tetrahydro-1H-quinoline-3-carbonitrile CAS No. 109619-38-7

4-pyridin-4-yl-2-sulfanylidene-5,6,7,8-tetrahydro-1H-quinoline-3-carbonitrile

Cat. No. B377809
M. Wt: 267.4g/mol
InChI Key: RDDCJKWXCSJOSQ-UHFFFAOYSA-N
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Description

4-pyridin-4-yl-2-sulfanylidene-5,6,7,8-tetrahydro-1H-quinoline-3-carbonitrile is a member of bipyridines.

Scientific Research Applications

Synthesis and Chemical Transformations

Synthesis of Thieno[2,3-b]pyridines and Derivatives : Abdelriheem, Ahmad, and Abdelhamid (2015) explored the synthesis of various derivatives, including 2-Sulfanyl-6-(2-thienyl)pyridine-3-carbonitrile and thieno[2,3-b]pyridins. These compounds were synthesized from sodium 3-(5-bromobenzofuran-2-yl)-3-oxoprop-1-en-1-olate and their structures were confirmed by elemental analysis, spectral data, and chemical transportation Synthesis of some new Thieno[2,3-b]pyridines, Pyrimidino[4',5':4,5]thieno[2,3-b]pyridine and Pyridines Incorporating 5-Bromobenzofuran-2-yl Moiety.

Efficient Synthesis and Transformations Involving Pyridine Ring : Paronikyan et al. (2019) developed a method for the synthesis of 1-hydrazinyl-3-arylamino-5,6,7,8-tetrahydroisoquinoline- 4-carbonitriles via recyclization of the pyridine ring. They explored the conversion of these products to new heterocyclic systems and studied azide–tetrazole equilibrium depending on solvent polarity and substituent nature Efficient Synthesis and Some Transformations of 1-Hydrazinyl-5,6,7,8-tetrahydroisoquinolines Involving Rearrangement of the Pyridine Ring.

Green Approach in Synthesis Using Nanocrystalline Titania-based Catalyst : Murugesan, Gengan, and Krishnan (2016) described the use of a nanocrystalline titania-based sulfonic acid material as an effective catalyst for the synthesis of pyran derivatives. Their approach underscores the importance of environmentally friendly methods in chemical synthesis Green approach: Nanocrystalline titania-based sulfonic acid catalyst for the synthesis of piperazinyl-quinolinyl pyran derivatives.

Chemical Structure and Properties

Study of Hydrogen Bond Interactions in Solvates : Singh and Baruah (2009) focused on the structural characterization of solvates involving pyridine and quinoline. They highlighted how hydrogen bond interactions play a pivotal role in the formation of polymorphic solvates, emphasizing the significance of molecular interactions in defining the properties of chemical compounds Different solvates of two isomeric dicarboxylic acids with pyridine and quinoline.

Structural Elucidation and Antimicrobial Activity of Chromeno Pyrimidinone Derivatives : Banothu and Bavanthula (2012) synthesized a series of chromeno pyrimidinone derivatives and assessed their antimicrobial activity. Their work highlights the potential of these compounds in developing new antimicrobial agents Brønsted acidic ionic liquid catalyzed highly efficient synthesis of chromeno pyrimidinone derivatives and their antimicrobial activity.

Antimicrobial Activity and Biological Properties

Synthesis of Pyridine Derivatives and Evaluation of Antimicrobial Activity : Bogdanowicz et al. (2013) synthesized cyanopyridine derivatives and evaluated their antimicrobial activity against various bacteria. This study contributes to the understanding of the potential therapeutic applications of these compounds The Synthesis and Antibacterial Activity of Novel 4-Pyrrolidin-3-cyanopyridine Derivatives.

properties

CAS RN

109619-38-7

Product Name

4-pyridin-4-yl-2-sulfanylidene-5,6,7,8-tetrahydro-1H-quinoline-3-carbonitrile

Molecular Formula

C15H13N3S

Molecular Weight

267.4g/mol

IUPAC Name

4-pyridin-4-yl-2-sulfanylidene-5,6,7,8-tetrahydro-1H-quinoline-3-carbonitrile

InChI

InChI=1S/C15H13N3S/c16-9-12-14(10-5-7-17-8-6-10)11-3-1-2-4-13(11)18-15(12)19/h5-8H,1-4H2,(H,18,19)

InChI Key

RDDCJKWXCSJOSQ-UHFFFAOYSA-N

SMILES

C1CCC2=C(C1)C(=C(C(=S)N2)C#N)C3=CC=NC=C3

Canonical SMILES

C1CCC2=C(C1)C(=C(C(=S)N2)C#N)C3=CC=NC=C3

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-pyridin-4-yl-2-sulfanylidene-5,6,7,8-tetrahydro-1H-quinoline-3-carbonitrile
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4-pyridin-4-yl-2-sulfanylidene-5,6,7,8-tetrahydro-1H-quinoline-3-carbonitrile
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4-pyridin-4-yl-2-sulfanylidene-5,6,7,8-tetrahydro-1H-quinoline-3-carbonitrile
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4-pyridin-4-yl-2-sulfanylidene-5,6,7,8-tetrahydro-1H-quinoline-3-carbonitrile

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